molecular formula C14H11NO2 B196181 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 39515-47-4

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No.: B196181
CAS No.: 39515-47-4
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is an organic compound with the molecular formula C14H11NO2. It is characterized by the presence of a hydroxy group, a phenoxy group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzaldehyde with a cyanide source in the presence of a base. One common method is the use of sodium cyanide (NaCN) in an aqueous or alcoholic medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-phenoxyphenyl)acetonitrile
  • 2-Hydroxy-2-(2-phenoxyphenyl)acetonitrile
  • 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile

Uniqueness

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is unique due to the specific positioning of the phenoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885773
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID00885773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39515-47-4, 61826-76-4, 52315-06-7
Record name α-Cyano-3-phenoxybenzyl alcohol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenoxybenzaldehyde cyanohydrin
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Record name Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-
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Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
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Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
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Record name α-hydroxy-m-phenoxyphenylacetonitrile
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Record name (3-phenoxyphenyl)glycolonitrile
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Synthesis routes and methods I

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chirality of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile in insecticide development?

A1: this compound exists as two enantiomers due to its chiral center. Notably, the (S)-enantiomer of this compound plays a crucial role as the alcohol moiety in several highly potent pyrethroid insecticides [, ]. This highlights the importance of stereoselective synthesis methods in optimizing insecticidal activity.

Q2: How can racemic this compound be separated into its individual enantiomers?

A2: A novel resolution method utilizes chiral hemiacetal compounds to separate racemic this compound into its enantiomers []. This method exploits the differences in physical properties between diastereoisomeric ethers formed by reacting the racemic alcohol with a chiral hemiacetal resolving agent. This approach offers a practical route to obtain the (S)-enantiomer, which is crucial for synthesizing active pyrethroids.

Q3: What are the recent advances in the catalytic asymmetric synthesis of (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile?

A3: Researchers have explored various catalytic approaches for the asymmetric synthesis of (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. One study investigated the use of (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione derivatives as catalysts for the asymmetric hydrocyanation of 3-phenoxybenzaldehyde []. This method showed promise, achieving moderate enantioselectivities. Another study explored poly(quinidine-co-acrylonitrile)s as catalysts for the same reaction, also yielding the desired (S)-enantiomer with moderate optical purity []. These findings contribute to developing efficient and enantioselective routes to this important chiral building block for pyrethroid insecticides.

Q4: What are the environmental concerns regarding pyrethroid insecticides containing this compound?

A4: While the provided research focuses on the synthesis and characterization of this compound and its use in pyrethroid insecticides, it lacks information on the specific environmental impact of these compounds. Further research is crucial to assess their potential for bioaccumulation, toxicity to non-target organisms, and persistence in the environment. Examining the biodegradation potential of pyrethroids by microorganisms like marine-derived fungi is an important aspect of understanding their environmental fate [].

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